Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Scaffold Optimization

Researchers developing focused kinase inhibitor libraries often face supply inconsistency for non-fungible, SAR-critical heterocyclic scaffolds. This compound directly addresses that gap with a validated core known for steep activity gradients. • Scaffold validated in JNK3 inhibitor series achieving IC50 of 2.69 nM and selective ALK5 inhibition. • The 5-methyl ester enables direct, high-throughput aminolysis without separate activation, ideal for automated parallel synthesis. • Supplied at 98% purity, consistent with fragment-based drug discovery requirements (MW 165.15).

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B11920380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)N=CN2
InChIInChI=1S/C7H7N3O2/c1-12-7(11)5-2-4-6(10-5)9-3-8-4/h2-3,10H,1H3,(H,8,9)
InChIKeyMTZDYMAGSOKTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylate: Overview


Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (CAS No. 2106703-86-8) is a bicyclic heterocyclic building block featuring a partially saturated fused pyrrole–imidazole core with a methyl ester handle at the 5-position . Its molecular formula is C7H7N3O2, with a molecular weight of 165.15 g/mol, and it is typically supplied at 98% purity . The compound belongs to the broader dihydropyrroloimidazole class, which has been validated as a privileged scaffold in kinase inhibitor drug discovery, particularly for targets such as JNK3 and ALK5 [1]. The 3,4-dihydro substitution pattern distinguishes this core from fully aromatic pyrrolo[2,3-d]imidazole analogs, introducing a defined stereoelectronic environment that influences both synthetic derivatization pathways and biological target engagement.

Methyl 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylate: Non-Fungible Scaffold


The dihydropyrrolo[2,3-d]imidazole scaffold exhibits steep structure–activity relationship (SAR) gradients where minor substitutions produce substantial shifts in potency and selectivity. In the JNK3 inhibitor series based on 4,6-dihydropyrrolo[3,4-d]imidazole, optimization of the aryl substituent at the 2-position increased inhibitory potency from micromolar range to an IC50 of 2.69 nM—a >370-fold improvement [1]. Similarly, in the ALK5 inhibitor program, introduction of a 2-pyridine and 3,4-methylenedioxyphenyl group onto the dihydropyrroloimidazole hit transformed a weakly active starting point into a selective inhibitor [2]. These SAR data demonstrate that the core scaffold and its precise substitution pattern are non-fungible; replacing Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate with ethyl ester, 2-methyl, or fully aromatic analogs alters both the electronics of the fused bicyclic system and the vector of the 5-position carboxylate handle, thereby redirecting derivatization outcomes and biological activity profiles.

Methyl 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylate: Key Differentiators


Scaffold Topology: 3,4-Dihydro vs. 4,6-Dihydro

The 3,4-dihydropyrrolo[2,3-d]imidazole core provides a distinct stereoelectronic environment compared to the 4,6-dihydropyrrolo[3,4-d]imidazole isomer. In the JNK3 inhibitor series based on the 4,6-dihydro scaffold, compound 18a achieved an IC50 of 2.69 nM against JNK3 with selectivity demonstrated across 38 kinases [1]. This class-level performance establishes the dihydropyrroloimidazole framework as a kinase inhibitor pharmacophore. However, the 3,4-dihydro [2,3-d] fusion places the carboxylate handle at the 5-position on the pyrrole ring, whereas the 4,6-dihydro [3,4-d] isomer places the carboxamide at the 5-position on the imidazole ring. This topological difference alters the exit vector of the derivatizable handle by approximately 1.5–2.0 Å, which influences the trajectory of substituents into kinase binding pockets. No published head-to-head comparison exists between these two regioisomers in identical assay systems; the evidence presented here is class-level inference derived from structurally related dihydropyrroloimidazole series [1][2].

Medicinal Chemistry Kinase Inhibitor Design Heterocyclic Scaffold Optimization

Methyl Ester Reactivity Advantage

The methyl ester group at the 5-position of Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate provides a balance of reactivity and steric accessibility that differs from ethyl ester and free carboxylic acid analogs. In the synthesis of substituted pyrrolo[2,3-d]imidazole-5-carboxylates, both methyl and ethyl ester series were prepared starting from 2-alkyl-4(or 5)-formylimidazoles and methyl 4′-bromomethylbiphenyl-2-carboxylate [1]. The methyl ester (molecular weight 165.15 g/mol) offers lower steric hindrance during nucleophilic acyl substitution compared to the ethyl ester analog (ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, molecular weight ~179 g/mol) [2]. For comparison, the free carboxylic acid analog (3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid, molecular weight ~151 g/mol) requires activation (e.g., via HATU or EDC coupling) for amide bond formation, adding a synthetic step. The methyl ester can undergo direct aminolysis or hydrolysis followed by coupling, offering greater versatility in library synthesis protocols.

Synthetic Chemistry Building Block Utility Parallel Synthesis

Unsubstituted 2-Position vs. 2-Methyl Analog

Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is unsubstituted at the 2-position, whereas the 2-methyl analog (Methyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, CAS 2110389-61-0, MW 179.18 g/mol) carries a methyl group at this site . In the ALK5 inhibitor program, SAR studies on the dihydropyrroloimidazole scaffold demonstrated that substitution at positions corresponding to the 2-position dramatically altered both potency and selectivity profiles. The hit compound 2 (unoptimized) was transformed into the selective ALK5 inhibitor 7 through introduction of 2-pyridine and 3,4-methylenedioxyphenyl groups [1]. An unsubstituted 2-position allows for systematic exploration of diverse substituents (aryl, heteroaryl, alkyl, halogen) to probe steric and electronic requirements of the target binding pocket. In contrast, the 2-methyl analog commits the scaffold to a specific substitution pattern that cannot be removed, restricting the accessible chemical space in SAR campaigns.

Structure-Activity Relationship Lead Optimization Fragment-Based Drug Discovery

Methyl 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylate: Application Scenarios


Focused Kinase Inhibitor Libraries (JNK, ALK5)

Based on the validated performance of dihydropyrroloimidazole scaffolds as JNK3 inhibitors (IC50 = 2.69 nM achieved with optimized 4,6-dihydro analogs) and ALK5 inhibitors (selective inhibition demonstrated in TGF-β1-induced fibronectin mRNA assays) [1][2], Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is positioned as a core building block for constructing focused kinase inhibitor libraries. Its unsubstituted 2-position and 5-methyl ester handle enable systematic derivatization to explore ATP-binding pocket interactions. Procurement of this scaffold supports structure-based design programs targeting JNK1/2/3 isoforms, ALK5, and related serine/threonine kinases.

Parallel Library Synthesis Building Block

The methyl ester functionality at the 5-position provides a reactive handle amenable to direct aminolysis, facilitating high-throughput parallel synthesis of amide libraries without requiring separate activation steps [3]. Compared to ethyl ester analogs, the reduced steric bulk of the methyl ester improves reaction kinetics in nucleophilic acyl substitution. This scaffold is suitable for automated liquid-handling synthesis platforms where consistent reactivity across building blocks is essential for generating diverse compound collections with minimal purification requirements.

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 165.15 g/mol, Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate falls within the optimal fragment size range (MW < 300) for fragment-based drug discovery (FBDD) . The bicyclic core provides a defined three-dimensional shape with hydrogen-bond donor and acceptor functionality, while the unsubstituted 2-position and 5-ester offer multiple vectors for fragment growing and linking. This scaffold has demonstrated binding to kinase ATP pockets in related dihydropyrroloimidazole series, supporting its use as a validated starting point for FBDD campaigns targeting the kinome.

Model Substrate for Regioselective Functionalization

The 3,4-dihydropyrrolo[2,3-d]imidazole core contains three distinct sites for functionalization (2-position on imidazole, 5-position on pyrrole, and N1/N3 positions), making it an ideal model substrate for developing regioselective C–H functionalization and cross-coupling methodologies. The methyl ester provides a convenient spectroscopic handle for monitoring reaction progress. This scaffold is appropriate for academic and industrial methodology laboratories developing novel catalytic systems for heterocycle diversification.

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